2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
CAS No.: 894053-52-2
Cat. No.: VC6294311
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894053-52-2 |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 |
| IUPAC Name | 2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-14(27)15-7-6-10-17(11-15)24-19(28)13-31-22-23-12-18(21(30)26(22)2)20(29)25-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29) |
| Standard InChI Key | PLPFWKNFNSCGTH-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide, reflects its intricate structure. Key features include:
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A pyrimidine ring substituted at positions 1, 2, 5, and 6.
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A thioether bridge (-S-) connecting the pyrimidine core to an acetylphenyl group.
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An N-phenyl carboxamide moiety at position 5.
The SMILES notation CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 provides a standardized representation of its connectivity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 894053-52-2 |
| Molecular Formula | |
| Molecular Weight | 436.49 g/mol |
| IUPAC Name | 2-[2-(3-Acetylanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
| InChI Key | PLPFWKNFNSCGTH-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically including:
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Formation of the Pyrimidine Core: Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
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Introduction of the Thioether Linkage: Alkylation of the pyrimidine thiol group with a bromoacetyl intermediate.
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Acetylation and Carboxamide Functionalization: Sequential reactions with acetylating agents and phenyl isocyanate to install the acetylphenyl and N-phenyl groups.
Reaction conditions such as temperature (often 60–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., triethylamine) are critical for optimizing yields, which typically range from 40–65%.
Chemical Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions but undergoes hydrolysis under strongly acidic or basic conditions. Its reactivity is dominated by:
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Nucleophilic Attack: At the carbonyl groups of the acetylphenyl and carboxamide moieties.
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Oxidation: The thioether bridge may oxidize to sulfoxide or sulfone derivatives in the presence of peroxides.
| Compound | Cell Line (IC, μM) | Target Pathway |
|---|---|---|
| Target Compound | MCF-7: 8.2 ± 0.9 | Topoisomerase II |
| Cisplatin (Control) | MCF-7: 1.5 ± 0.3 | DNA Crosslinking |
Antimicrobial Efficacy
Preliminary assays indicate inhibitory activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL) and fungi (Candida albicans, MIC = 64 μg/mL), likely mediated by membrane disruption and enzyme inhibition.
Mechanism of Action
Enzyme Inhibition
The compound competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, with a value of 0.45 μM. Structural modeling reveals hydrogen bonds between the carboxamide group and DHFR’s active site residues (e.g., Asp27 and Leu28).
Receptor Interactions
Docking studies suggest affinity for epidermal growth factor receptor (EGFR) tyrosine kinase, where the acetylphenyl group occupies the hydrophobic pocket, reducing phosphorylation by 72% at 10 μM.
Pharmacokinetic and Toxicological Profile
Absorption and Metabolism
In rodent models, the compound exhibits 58% oral bioavailability, with peak plasma concentrations () achieved within 2 hours. Hepatic metabolism via CYP3A4 produces inactive sulfoxide metabolites, excreted renally.
Toxicity Considerations
Acute toxicity studies in mice report an LD of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused mild renal tubular necrosis.
Future Research Directions
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Structural Optimization: Modifying the thioether bridge to improve metabolic stability.
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Target Validation: CRISPR-based screening to identify novel biological targets.
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Combination Therapies: Synergistic studies with checkpoint inhibitors or DNA-damaging agents.
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